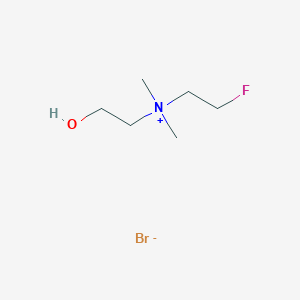

Fluoroethylcholine bromide

Description

Structure

2D Structure

Properties

CAS No. |

733050-47-0 |

|---|---|

Molecular Formula |

C6H15BrFNO |

Molecular Weight |

216.09 g/mol |

IUPAC Name |

2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C6H15FNO.BrH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

DRXWLBAUYAQVLX-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CCO)CCF.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Fluoroethylcholine Bromide and Its Radiolabeled Analogues

Precursors in Fluoroethylcholine Bromide Synthesis

The non-radiolabeled synthesis of this compound primarily serves the purpose of creating a reference standard for analytical comparison with its radiolabeled analogue. This synthesis involves the reaction of a suitable fluoroethyl precursor with N,N-dimethylaminoethanol. The key difference between the precursors lies in the leaving group, which affects the reactivity and, consequently, the reaction parameters.

Utilization of Fluoroethyl Halides (e.g., 1-Fluoro-2-bromoethane)

Fluoroethyl halides, such as 1-fluoro-2-bromoethane, are common precursors for the synthesis of fluoroethylcholine. The synthesis involves the direct N-alkylation of N,N-dimethylaminoethanol with the fluoroethyl halide. The bromide in 1-fluoro-2-bromoethane acts as a good leaving group, facilitating the nucleophilic attack by the tertiary amine of DMAE. This reaction results in the formation of the quaternary ammonium (B1175870) salt, this compound. The efficiency of this process can be influenced by factors such as the solvent, reaction temperature, and reaction time.

Role of Fluoroethyl Tosylates (e.g., 1-Fluoro-2-tosylethane)

Fluoroethyl tosylates, for instance, 1-fluoro-2-tosylethane, represent another important class of precursors for fluoroethylcholine synthesis. The tosylate group is an excellent leaving group, generally more reactive than halides, which can lead to milder reaction conditions and potentially higher yields. The synthesis of fluoroethylcholine tosylate involves heating 2-fluoroethyl tosylate with N,N-dimethylethanolamine. In one reported synthesis, this reaction proceeded to completion at 100°C for 10 minutes, yielding the product as colorless rhomboid crystals. libretexts.org

Evaluation of Alternative Leaving Groups in Fluoroethylation

To optimize the synthesis of fluoroethylcholine and its analogs, researchers have explored alternative leaving groups to halides and tosylates. The objective is to enhance reaction rates and yields, particularly in the context of radiosynthesis where time is a critical factor. One such alternative is the triflate (trifluoromethanesulfonate) group, which is known to be an even better leaving group than tosylate. A simplified and high-yield two-step synthesis for [¹⁸F]fluoroethylcholine has been described using 2-bromoethyl triflate (BETfO) as the precursor. nih.govmasterorganicchemistry.com This approach resulted in a total yield of 47±5% (not decay corrected) in just 40 minutes, a significant improvement over methods using other precursors which reported yields of up to 30%. nih.govmasterorganicchemistry.com

Radiosynthetic Approaches to [¹⁸F]Fluoroethylcholine

The synthesis of [¹⁸F]fluoroethylcholine ([¹⁸F]FECh) is of significant interest for its use as a tracer in positron emission tomography (PET). These syntheses must be rapid, efficient, and adaptable to automated modules due to the short half-life of the fluorine-18 (B77423) isotope (approximately 110 minutes).

Nucleophilic [¹⁸F]Fluorination Strategies

Nucleophilic substitution is the cornerstone of [¹⁸F]fluoroethylcholine synthesis. This involves the introduction of the [¹⁸F]fluoride ion onto a suitable precursor molecule. The [¹⁸F]fluoride is typically produced in a cyclotron and then reacted with a precursor containing a good leaving group.

The general strategy is a two-step process:

Synthesis of the [¹⁸F]fluoroethylating agent : No-carrier-added [¹⁸F]fluoride is reacted with a precursor such as 1,2-bis(tosyloxy)ethane or 2-bromoethyl triflate. masterorganicchemistry.comnih.gov This step produces an intermediate like 2-[¹⁸F]fluoroethyl tosylate or 1-[¹⁸F]fluoro-2-bromoethane.

Reaction with N,N-dimethylaminoethanol (DMAE) : The [¹⁸F]fluoroethylating agent is then reacted with DMAE to form [¹⁸F]fluoroethylcholine. nih.gov

Various automated synthesis modules have been developed to streamline this process, with reported radiochemical yields ranging from 30% to over 47% within a total synthesis time of 40 to 65 minutes. nih.govmasterorganicchemistry.comnih.gov

The final step in the most common radiosynthesis pathways for [¹⁸F]fluoroethylcholine is the direct N-alkylation of N,N-dimethylaminoethanol with a pre-formed [¹⁸F]fluoroalkylating agent. This is a crucial step where the tertiary amine of DMAE displaces the leaving group on the fluoroethyl moiety to form the desired quaternary ammonium salt.

Commonly used [¹⁸F]fluoroalkylating agents include:

2-[¹⁸F]fluoroethyl tosylate : This agent is synthesized by reacting [¹⁸F]fluoride with 1,2-bis(tosyloxy)ethane. nih.gov The subsequent reaction with DMAE is typically carried out at elevated temperatures (e.g., 100°C) for a short duration (5-10 minutes) to yield [¹⁸F]fluoroethylcholine. libretexts.org

[¹⁸F]fluorobromomethane : This gaseous agent can be produced and then used to alkylate DMAE, resulting in [¹⁸F]fluorocholine as the bromide salt. researchgate.net

The choice of the alkylating agent and reaction conditions is optimized to maximize the radiochemical yield and purity of the final product while minimizing the synthesis time.

Research Findings on Synthetic Methodologies

| Precursor/Method | Leaving Group | Product | Typical Yield | Synthesis Time | Reference |

| 1-Fluoro-2-tosylethane | Tosylate | Fluoroethylcholine tosylate | 100% (non-radioactive) | 10 min | libretexts.org |

| 2-Bromoethyl triflate (BETfO) | Triflate | [¹⁸F]Fluoroethylcholine | 47±5% (not decay corrected) | 40 min | nih.govmasterorganicchemistry.com |

| 1,2-bis(tosyloxy)ethane | Tosylate | [¹⁸F]Fluoroethylcholine | ~40-46% (decay corrected) | 65 min | nih.gov |

| Dibromomethane (via [¹⁸F]FCH₂Br) | Bromide | [¹⁸F]Fluorocholine bromide | 12±3% (not decay corrected) | 49 min | researchgate.net |

Optimization of Reaction Conditions (e.g., temperature, solvent, base)

The synthesis of this compound and its radiolabeled analogues, particularly [¹⁸F]fluoroethylcholine ([¹⁸F]FECH), is highly dependent on the optimization of reaction conditions to achieve high radiochemical yields and purity. Key parameters that are frequently optimized include temperature, solvent, and the choice of base.

Temperature: The reaction temperature plays a crucial role in the kinetics of the fluorination and subsequent quaternization steps. For instance, in the synthesis of [¹⁸F]fluoroethyl tosylate, a common precursor for [¹⁸F]FECH, the fluorination reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution. Similarly, the subsequent reaction with a tertiary amine like N,N-dimethylaminoethanol (DMAE) to form the quaternary ammonium salt is also temperature-dependent. Increasing the temperature can lead to higher reaction rates, but it must be carefully controlled to prevent the degradation of reactants and products.

Solvent: The choice of solvent is critical as it influences the solubility of reactants and the reactivity of the nucleophilic fluoride. Dipolar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed. These solvents are effective at solvating the cation of the fluoride salt (e.g., K⁺, Cs⁺), leaving the fluoride anion more "naked" and, therefore, more nucleophilic. Studies have shown that DMSO or DMF can lead to significantly higher yields compared to acetonitrile in certain fluoroethylation reactions. For example, in alkali iodide-promoted reactions, the choice of solvent was found to significantly impact the radiochemical yield, with DMSO and DMF outperforming acetonitrile. uni-mainz.de

Base: The presence of a base can be necessary to deprotonate precursor molecules or to neutralize any acidic byproducts formed during the reaction. However, in some cases, the reaction can proceed without a base. For example, in the synthesis of an amide, it was observed that increasing the temperature could significantly increase the yield even in the absence of a base. researchgate.net When a base is used, its strength and nature are important considerations. Strong bases like sodium hydride (NaH) have been shown to provide higher yields in certain reactions compared to weaker bases like potassium carbonate (K₂CO₃). researchgate.net

The following table summarizes the impact of different reaction conditions on the synthesis of amides, which can provide insights into similar optimization strategies for fluoroethylcholine synthesis.

Impact of Catalyst Systems (e.g., Iodide-Promoted Reactions)

The efficiency of fluoroethylation reactions can be significantly enhanced through the use of specific catalyst systems. A notable example is the use of alkali iodides to promote the reaction of secondary labeling precursors like 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) and 1-bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE). uni-mainz.de

This promotion is believed to occur via an in situ Finkelstein-type reaction, where the tosylate or bromide leaving group is replaced by iodide, forming the more reactive intermediate, 2-iodo-1-[¹⁸F]fluoroethane. uni-mainz.de Iodide is a better leaving group than tosylate or bromide, and the resulting iodo-intermediate is a much stronger fluoroethylating agent. uni-mainz.de

Studies have systematically examined the effect of different alkali iodides (LiI, NaI, KI, CsI) and found that their potency in increasing the radiochemical yield follows the order LiI > NaI > KI > CsI. uni-mainz.de This trend is likely attributable to the decreasing solubility of the salts in the dipolar aprotic solvents used for the reaction. uni-mainz.de For instance, using 143 mM of lithium iodide, the radiochemical yield for the synthesis of [¹⁸F]fluoroethyl choline (B1196258) could be increased from 13% to approximately 80% when using [¹⁸F]FETos as the precursor. uni-mainz.de

The addition of alkali iodides can significantly increase the radiochemical yields of ¹⁸F-fluoroethylation for various compounds without requiring major alterations to the existing reaction conditions, which is particularly advantageous for automated syntheses. uni-mainz.de

Automated Radiosynthesis Platforms

The synthesis of PET radiopharmaceuticals, especially those with short-lived radionuclides like fluorine-18, necessitates the use of automated synthesis modules to minimize radiation exposure to personnel and ensure reproducible and high-quality production. researchgate.netradiologykey.com

Development of Automated Synthesis Modules

A variety of commercially available and custom-built automated synthesis modules are utilized for the production of [¹⁸F]fluoroethylcholine and other PET tracers. radiologykey.comtrasis.comfz-juelich.de These modules are typically housed in lead-shielded "hot cells" and are controlled remotely by a computer. radiologykey.comfz-juelich.de

There are two main categories of automated synthesizers:

Systems with fixed tubing: These are often developed in-house and offer a high degree of customization for specific synthesis protocols. fz-juelich.de

Cassette-based systems: These utilize disposable, single-use cassettes for each synthesis, which simplifies the production of multiple tracers with a single synthesizer and helps to meet Good Manufacturing Practice (GMP) guidelines. researchgate.netfz-juelich.desnmjournals.org

Examples of commercially available modules that have been adapted or specifically designed for [¹⁸F]fluoroethylcholine synthesis include the GE FASTlab II, GE TracerLab FX, Raytest SynChrom, and Scintomics HotboxIII. snmjournals.orgopenmedscience.comnih.gov The development of automated protocols on these platforms involves programming the sequence of operations, such as reagent addition, heating, cooling, and purification steps. researchgate.net For instance, a fully automated synthesis of [¹⁸F]FCH on a GE FASTlab II synthesizer was developed with a total synthesis time of 70 minutes, yielding a radiochemical yield of 17.8 ± 2.5% with high radiochemical purity (>99%). snmjournals.org

The following table provides examples of radiochemical yields and synthesis times for [¹⁸F]FECH using different automated synthesis modules.

Challenges in Volatile Intermediate Handling and Purification (e.g., [¹⁸F]Fluoromethyl Bromide)

The synthesis of some radiolabeled choline analogues, such as [¹⁸F]fluorocholine ([¹⁸F]FCH), involves the formation of volatile intermediates like [¹⁸F]fluorobromomethane or [¹⁸F]fluoromethyl bromide. snmjournals.orgopenmedscience.comresearchgate.net The handling and purification of these gaseous intermediates present unique challenges in an automated setting.

The synthesis typically involves the nucleophilic substitution of dibromomethane with [¹⁸F]fluoride to produce [¹⁸F]fluorobromomethane as a gas. snmjournals.org This volatile intermediate must then be efficiently transferred and trapped to react with the precursor, such as dimethylethanolamine (DMAE), to form the final product. snmjournals.org

One approach to manage this is to bubble the gaseous [¹⁸F]fluorobromomethane through a cartridge preloaded with the precursor. snmjournals.org For example, in an automated synthesis on the GE FASTlab II, [¹⁸F]fluorobromomethane was passed through Sep-Pak Silica cartridges to react with DMAE preloaded on a Sep-Pak C18 cartridge. snmjournals.org

Purification and Isolation Techniques in this compound Radiosynthesis

The final step in the radiosynthesis of this compound is the purification and isolation of the radiotracer to ensure it is free of chemical and radiochemical impurities before its use. The primary methods employed are solid-phase extraction (SPE) and, in some cases, high-performance liquid chromatography (HPLC).

Solid-Phase Extraction (SPE): SPE is a widely used and often preferred method for the purification of [¹⁸F]fluoroethylcholine due to its speed and simplicity, which are advantageous for automated synthesis. nih.govnih.govnih.gov This technique involves passing the crude reaction mixture through a series of cartridges that selectively retain impurities while allowing the desired product to pass through or be selectively eluted.

Common SPE cartridges used in [¹⁸F]FECH purification include:

C18 cartridges: These are used for reverse-phase separation, retaining nonpolar impurities.

Cation-exchange cartridges (e.g., CM-Light, CM plus): These are used to retain the positively charged [¹⁸F]FECH, allowing for the removal of unreacted precursors and other impurities. The final product is then eluted with a suitable solvent. nih.gov

Alumina and silica cartridges: These can be used to remove unreacted [¹⁸F]fluoride and other polar impurities. openmedscience.comresearchgate.net

A combination of different SPE cartridges is often employed to achieve the desired purity. For instance, a fully automated, SPE-based synthesis and purification of [¹⁸F]FECH used a combination of three different solid-phase cartridges to purify the intermediate [¹⁸F]BFE, followed by passing the final reaction mixture through two CM plus cartridges to isolate the [¹⁸F]FECH. nih.gov This method avoids the need for HPLC and can be easily integrated into various automated synthesis modules. nih.gov

High-Performance Liquid Chromatography (HPLC): While SPE is often sufficient, HPLC may be used to achieve higher purity, especially during the development and optimization of a new radiosynthesis method. radiologykey.com HPLC provides excellent separation of the desired product from closely related impurities. However, it is a more complex and time-consuming technique compared to SPE, which can be a disadvantage when working with short-lived radionuclides. nih.gov

The choice between SPE and HPLC for purification depends on the specific synthesis method, the nature of the impurities, and the required final purity of the radiotracer. For routine clinical production, validated SPE methods are often favored for their efficiency and ease of automation. nih.gov

Biochemical Pathways and Mechanistic Investigations of Fluoroethylcholine

Enzymatic Interactions of Fluoroethylcholine

Fluoroethylcholine, a synthetic analog of choline (B1196258), engages with key enzymes in the choline metabolic pathway. Its biochemical fate is primarily determined by the competing activities of choline kinase and choline oxidase, which initiate its transformation into phosphorylated derivatives or oxidized metabolites, respectively.

Choline kinase (CK) is a crucial enzyme that catalyzes the first committed step in the biosynthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes. wikipedia.org This enzymatic reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group of choline, forming phosphocholine (B91661). wikipedia.org

Research has demonstrated that fluoroethylcholine (FECh) serves as a substrate for choline kinase. nih.govnih.gov In vitro experiments using yeast choline kinase have shown that FECh is effectively phosphorylated in the presence of ATP to produce phosphoryl-fluoroethylcholine. nih.govsnmjournals.orgsnmjournals.org This reaction is analogous to the phosphorylation of natural choline and is a critical step for the subsequent incorporation of FECh into phospholipids. nih.gov The phosphorylation of FECh effectively "traps" the molecule within the cell, as the charged phosphate group prevents it from readily diffusing back across the cell membrane. nih.gov Studies comparing FECh to native choline have found that their substrate specificity for choline kinase is similar. nih.gov This enzymatic conversion is considered the primary intracellular fate of fluoroethylcholine, particularly in tumor cells which often exhibit upregulated choline kinase activity. nih.govnih.gov

Table 1: Choline Kinase Activity on Fluoroethylcholine

| Enzyme | Substrate | Cofactor | Product | Significance |

| Choline Kinase | Fluoroethylcholine | ATP | Phosphoryl-fluoroethylcholine | Intracellular trapping; first step in phospholipid biosynthesis nih.govnih.govsnmjournals.org |

In a competing metabolic pathway, fluoroethylcholine can be acted upon by choline oxidase. nih.govnih.gov This flavoprotein catalyzes the oxidation of choline to betaine (B1666868) aldehyde, which is then further oxidized to betaine. sigmaaldrich.comresearchgate.net In vitro studies with bacterial choline oxidase have confirmed that fluoroethylcholine is a substrate for this enzyme, leading to the formation of fluoroethylcholine betaine. nih.govnih.gov This oxidative pathway represents an alternative metabolic route that prevents the incorporation of the choline analog into the phospholipid synthesis pathway, as the resulting betaine metabolite cannot be phosphorylated by choline kinase. nih.govnih.gov While phosphorylation is the dominant pathway in certain tumor cell lines like Ehrlich ascites tumor cells, the oxidative metabolism to fluoroethylbetaine is observed systemically, with the metabolite being detectable in plasma. nih.govnih.govresearchgate.net

Table 2: Choline Oxidase Activity on Fluoroethylcholine

| Enzyme | Substrate | Product | Significance |

| Choline Oxidase | Fluoroethylcholine | Fluoroethylcholine Betaine | Competing metabolic pathway; product is not a substrate for choline kinase nih.govnih.govnih.gov |

The metabolic transformation of fluoroethylcholine results in several distinct chemical entities depending on the enzymatic pathway and cellular compartment. The principal metabolites identified are phosphoryl-fluoroethylcholine, fluoroethylcholine betaine, and phosphatidyl-fluoroethylcholine. nih.govnih.gov

Within tumor cells, the primary water-soluble metabolite is phosphoryl-fluoroethylcholine, the product of choline kinase activity. nih.govnih.gov For instance, in Ehrlich ascites tumor cells, approximately 18% of intracellular fluoroethylcholine was converted to its phosphorylated form after 30 minutes of incubation. nih.gov In contrast, fluoroethylcholine betaine, the product of choline oxidase, was not detected in these cells, indicating the prevalence of the phosphorylation pathway in this model. nih.gov Systemically, in blood plasma, the oxidative metabolite fluoroethylcholine betaine becomes the major radiolabeled species over time. nih.gov Further downstream metabolism leads to the incorporation into lipids, forming phosphatidyl-fluoroethylcholine, which is found in the cellular membrane fraction. nih.govnih.gov The characterization of these metabolites is typically achieved through solvent extraction to separate water-soluble and lipid-soluble fractions, followed by analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). nih.govsnmjournals.org

Table 3: Major Metabolites of Fluoroethylcholine and Their Location

| Metabolite | Precursor | Enzyme | Typical Location |

| Phosphoryl-fluoroethylcholine | Fluoroethylcholine | Choline Kinase | Intracellular (cytosol) nih.govnih.gov |

| Fluoroethylcholine Betaine | Fluoroethylcholine | Choline Oxidase | Blood Plasma nih.gov |

| Phosphatidyl-fluoroethylcholine | Phosphoryl-fluoroethylcholine | Kennedy Pathway Enzymes | Cellular Membranes nih.gov |

Integration into Cellular Lipids

Following its initial enzymatic modification, fluoroethylcholine can be fully integrated into the structural components of the cell membrane through established phospholipid biosynthetic pathways.

The incorporation of fluoroethylcholine into cellular lipids follows the Kennedy pathway, the primary route for de novo synthesis of phosphatidylcholine. snmjournals.org The process is initiated by the phosphorylation of fluoroethylcholine to phosphoryl-fluoroethylcholine by choline kinase, as previously described. nih.govnih.gov This activated precursor is then converted to CDP-fluoroethylcholine. Subsequently, the fluoroethylcholine-phosphate moiety is transferred from the nucleotide to a molecule of diacylglycerol, resulting in the formation of phosphatidyl-fluoroethylcholine. slideshare.net This entire biosynthetic process, from the initial phosphorylation to the final assembly of the phospholipid, occurs on the membrane of the smooth endoplasmic reticulum. youtube.com This integration confirms that fluoroethylcholine acts as a true analog of choline, being recognized and processed by the cellular machinery responsible for maintaining membrane integrity. nih.govsnmjournals.org

The primary lipid species resulting from the metabolic integration of fluoroethylcholine is phosphatidyl-fluoroethylcholine. nih.gov The analysis and identification of this and other potential lipid derivatives involve specific biochemical laboratory techniques. The process begins with the homogenization of cells or tissues, followed by a solvent extraction procedure, typically using a chloroform/methanol mixture, to separate the hydrophobic lipid components from the water-soluble metabolites. snmjournals.orguab.edu

The resulting chloroform-soluble fraction, which contains the fluoroethylcholine-derived lipids, can then be analyzed by methods such as thin-layer chromatography (TLC). snmjournals.org In this technique, different lipid classes are separated based on their polarity, and their positions can be compared to known phospholipid standards like phosphatidylcholine and sphingomyelin. snmjournals.org For more detailed structural information and quantification, advanced analytical methods like mass spectrometry are employed in the field of lipidomics. nih.govnih.gov Techniques such as multi-dimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) allow for the precise identification and quantification of individual molecular species of choline-containing phospholipids, and would be applicable for the detailed characterization of lipids derived from fluoroethylcholine. nih.gov

Cellular and Subcellular Transport Mechanisms of Fluoroethylcholine

Active Transport Mechanisms in Cellular Uptake

The accumulation of fluoroethylcholine within tumor cells is largely facilitated by active transport, a process that moves substances against their concentration gradient and requires cellular energy. In vitro studies have demonstrated that radiolabeled fluoroethylcholine, specifically [¹⁸F]F-fluoroethylcholine, is incorporated into tumor cells through such an active transport mechanism. nih.govresearchgate.netnih.gov This process ensures that fluoroethylcholine can accumulate in malignant tissues at concentrations higher than in the surrounding normal tissues, a key principle for its use in cancer imaging.

Once inside the cell, fluoroethylcholine is rapidly metabolized. The primary metabolic fate is phosphorylation by the enzyme choline (B1196258) kinase, which converts it into phosphoryl-fluoroethylcholine. nih.govnih.gov This phosphorylated form is then integrated into phospholipids, effectively trapping the radiolabel within the cell. This "chemical trap" mechanism, initiated by active transport and followed by intracellular phosphorylation, is fundamental to the uptake and retention of fluoroethylcholine in tumors. nih.govnih.gov

Research using Ehrlich ascites tumor cells has shown that fluoroethylcholine moves across the cell membrane into the intracellular space against a concentration gradient, a hallmark of active transport. The subsequent conversion to phosphoryl-fluoroethylcholine and integration into phospholipids ensures its retention. nih.govresearchgate.netnih.gov

Carrier-Mediated Transport Systems

The active transport of fluoroethylcholine into cells is mediated by specific carrier proteins embedded in the cell membrane. As an analog of choline, fluoroethylcholine is recognized and transported by systems responsible for natural choline uptake. Several families of transporters are implicated in this process, including high-affinity choline transporters (CHT), choline transporter-like proteins (CTL), and organic cation transporters (OCTs).

Studies on fluorocholine, a closely related analog, have provided specific insights into the transporters involved. The organic cation transporter 2 (OCT2, also known as SLC22A2) has been identified as a key player in fluorocholine influx. Research using HEK293 cells stably transfected with OCT2 revealed that fluorocholine transport kinetics were biphasic, suggesting two independent binding sites: a high-affinity and a low-affinity component. This indicates that OCT2 is likely to play a dominant role in the in vivo uptake of fluorocholine.

| Component | Km (µM) | Vmax (nmol mg-1 min-1) |

|---|---|---|

| High-Affinity | 14 ± 8 | 1.3 ± 0.5 |

| Low-Affinity | 1800 ± 300 | 104 ± 4.5 |

Furthermore, studies on [¹⁸F]fluoromethylcholine (FCH) have shown that cells overexpressing OCT1 and OCT3 exhibit higher intracellular levels of the tracer, suggesting these transporters are also key for its accumulation in the liver. In inflammatory conditions, the expression of choline transporter-like protein 1 (CTL1) can be activated in macrophages, which may explain the uptake of fluorocholine in inflammatory lesions. Research on a glioblastoma model indicated that an increased uptake of FCH was associated with an overexpression of the high-affinity choline transporter (CHT1).

In Vitro Models for Transport and Uptake Studies

To investigate the intricate mechanisms of fluoroethylcholine transport, various in vitro models are employed. These models range from traditional two-dimensional cell cultures to more complex three-dimensional systems that better mimic the in vivo tumor microenvironment.

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, has been a foundational tool for studying the uptake of fluoroethylcholine. A significant portion of the in vitro research on fluoroethylcholine transport has been conducted using Ehrlich ascites tumor cells. nih.govnih.gov These suspension cell cultures have been instrumental in demonstrating that [¹⁸F]F-fluoroethylcholine is taken up by active transport, subsequently phosphorylated, and then integrated into phospholipids. nih.govnih.gov

Studies using cultured PC-3 human prostate cancer cells have shown the accumulation of fluorocholine, with the uptake and phosphorylation being inhibited by a choline kinase inhibitor. Other cell lines, such as HEK293 cells, have been genetically modified to overexpress specific transporters like OCT2, allowing for detailed kinetic studies of fluorocholine transport.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, represent a significant advancement over 2D systems by offering a more physiologically relevant environment. These models recapitulate key aspects of solid tumors, including cell-cell and cell-extracellular matrix interactions, as well as the formation of nutrient and oxygen gradients. This complexity can influence cellular responses to therapeutic agents and the transport of diagnostic molecules.

Spheroids, which are aggregates of cancer cells, can be used to study the penetration and uptake of compounds in a structure that mimics an avascular tumor. Organoids, derived from stem cells or patient tissues, can replicate the architecture and heterogeneity of the original tumor more closely.

Microfluidic devices, sometimes referred to as "organ-on-a-chip" technology, can incorporate these 3D models and allow for the perfusion of culture medium, simulating blood flow. This dynamic environment is crucial for studying the transport of substances from a circulating medium into the tumor tissue. Bioreactors can be used to culture these 3D models under controlled conditions, allowing for the growth of larger and more complex tissue-like structures.

While these advanced models hold great promise for providing more accurate in vitro data on the transport and uptake of diagnostic agents like fluoroethylcholine, a review of the current literature indicates a lack of specific studies that have employed 3D cell culture models or bioreactor systems to investigate the cellular and subcellular transport mechanisms of fluoroethylcholine. Future research utilizing these sophisticated models could provide deeper insights into how the tumor microenvironment affects the delivery and uptake of this important imaging agent.

Research on Fluoroethylcholine Bromide Analogues and Derivatives

Structural Modifications and Their Impact on Biochemical Fate

Structural modifications of fluoroethylcholine analogues have been investigated to understand their influence on biochemical processes, particularly their interaction with choline (B1196258) kinase, the enzyme responsible for the first step in the cellular trapping of choline-based imaging agents. The length of the fluoroalkyl chain has been shown to be a critical determinant of the rate of phosphorylation.

In vitro studies have demonstrated that fluoromethyl and fluoroethyl derivatives of choline exhibit different phosphorylation rates by choline kinase. For instance, [¹⁸F]fluorocholine (FCH), a fluoromethyl analog, and [¹⁸F]fluoromethylethylethyl-2-hydroxyethylammonium (FMEC) show in vitro phosphorylation rates similar to that of natural choline. In contrast, the phosphorylation rates of [¹⁸F]fluoroethyl-dimethyl-2-hydroxyethylammonium (FEC) and [¹⁸F]fluoropropyl-dimethyl-2-hydroxyethylammonium (FPC) were found to be 30% and 60% lower, respectively, than that of choline duke.edu. This suggests that increasing the length of the fluoroalkyl chain can negatively impact the efficiency of enzymatic trapping within cells.

The accumulation of these analogues in cancer cells also varies with their structure. Studies in PC-3 human prostate cancer cells have shown that the uptake of [¹⁸F]FCH and [¹⁸F]FPC is comparable to that of [¹⁴C]choline, while the accumulation of [¹⁸F]FEC was significantly lower, at approximately one-fifth that of [¹⁸F]FCH duke.edu. These findings highlight the intricate relationship between the molecular structure of fluoroethylcholine analogues and their subsequent biochemical fate, which is a crucial consideration in the design of new imaging agents.

| Compound | Structural Modification | Relative Phosphorylation Rate (vs. Choline) | Relative Uptake in PC-3 Cells (vs. [¹⁸F]FCH) |

|---|---|---|---|

| [¹⁸F]FCH | Fluoromethyl | Similar | 100% |

| [¹⁸F]FMEC | Fluoromethyl-methylethyl | Similar | Not Reported |

| [¹⁸F]FEC | Fluoroethyl | 30% Lower | ~20% |

| [¹⁸F]FPC | Fluoropropyl | 60% Lower | Similar to [¹⁸F]FCH |

Deuteration Strategies for Metabolic Stability Enhancement (e.g., [¹⁸F]D4-Fluoroethylcholine)

A significant challenge with early choline-based radiotracers was their metabolic instability, as they are susceptible to oxidation by the enzyme choline oxidase, primarily in the liver and kidneys mdpi.com. This metabolic breakdown can complicate the interpretation of imaging results, especially during later imaging protocols. To address this, a key strategy has been the development of deuterated analogues, such as [¹⁸F]fluoromethyl-[1,2-²H₄]choline ([¹⁸F]D4-FCH).

The substitution of hydrogen atoms with deuterium (B1214612) on the choline moiety enhances the metabolic stability of the molecule due to the kinetic isotope effect mdpi.com. This effect makes the C-D bond stronger and less susceptible to enzymatic cleavage compared to the C-H bond, thereby protecting the compound from oxidation to its betaine (B1666868) metabolite mdpi.comnih.gov.

In vitro and preclinical studies have confirmed the increased stability of [¹⁸F]D4-FCH compared to its non-deuterated counterpart, [¹⁸F]FCH. For example, after one hour of treatment with potassium permanganate, an oxidizing agent, approximately 80% of [¹⁸F]D4-FCH remained intact, whereas only 40% of [¹⁸F]FCH was preserved mdpi.comnih.gov. Similarly, in the presence of choline oxidase, 29 ± 4% of [¹⁸F]D4-FCH was intact after one hour, compared to only 11 ± 8% of [¹⁸F]FCH mdpi.comnih.gov. This enhanced stability is hypothesized to increase the bioavailability of the parent tracer for phosphorylation and intracellular trapping, potentially leading to improved image contrast and sensitivity mdpi.com. In human studies, [¹⁸F]D4-FCH was found to be stable after injection, with only 48.6% of the parent compound converting to [¹⁸F]D4-fluorobetaine after 60 minutes researchgate.net.

| Compound | Condition | Percentage of Intact Tracer (after 1 hour) |

|---|---|---|

| [¹⁸F]D4-FCH | Potassium Permanganate | ~80% |

| [¹⁸F]FCH | Potassium Permanganate | ~40% |

| [¹⁸F]D4-FCH | Choline Oxidase | 29 ± 4% |

| [¹⁸F]FCH | Choline Oxidase | 11 ± 8% |

Comparative Biochemical Studies with Other Choline Analogues

The biochemical properties of fluoroethylcholine and its derivatives have been extensively compared with other choline analogues and different classes of radiotracers to understand their relative advantages and limitations in medical imaging.

One of the earliest comparisons was with [¹¹C]choline. The primary motivation for developing ¹⁸F-labeled choline analogues like [¹⁸F]fluoroethylcholine ([¹⁸F]FECh) was to overcome the short 20-minute half-life of ¹¹C, which limits its use to facilities with an on-site cyclotron nih.gov. While the diagnostic accuracy of ¹¹C-choline, ¹⁸F-methylcholine, and ¹⁸F-ethylcholine are generally considered similar, there are minor differences in their in vivo biodistribution nih.gov. For instance, [¹⁸F]FECh exhibits more rapid urinary excretion compared to [¹¹C]choline nih.gov. In clinical studies on prostate cancer, static PET scans showed no significant difference in tumor uptake between [¹⁸F]FECh and [¹¹C]choline nih.gov.

Comparisons have also been made with [¹⁸F]fluorodeoxyglucose (FDG), a widely used cancer imaging agent that traces glucose metabolism. In prostate cancer, for example, [¹⁸F]FCH has demonstrated superior performance to [¹⁸F]FDG. In vitro studies showed significantly higher uptake of [¹⁸F]FCH in both androgen-dependent and -independent prostate cancer cell lines nih.gov. Clinical imaging in patients also revealed 2 to 4-fold higher uptake of [¹⁸F]FCH in prostate tumors and their metastases compared to [¹⁸F]FDG nih.gov.

More recently, fluoroethylcholine analogues have been compared to tracers targeting the prostate-specific membrane antigen (PSMA). Head-to-head comparisons in patients with recurrent prostate cancer have generally shown that PSMA-targeted tracers, such as [¹⁸F]DCFPyL, have a higher detection rate for recurrent lesions than [¹⁸F]F-choline nih.gov. For example, one study reported a detection rate of 64.5% for [¹⁸F]DCFPyL compared to 33.3% for [¹⁸F]F-choline nih.gov. Similarly, another class of tracers, based on the synthetic amino acid [¹⁸F]fluciclovine, has also demonstrated a higher detection rate in some studies compared to [¹⁸F]fluorocholine, particularly at low PSA levels mdpi.com.

| Tracer | Target/Mechanism | Key Comparative Finding | Reference |

|---|---|---|---|

| [¹¹C]Choline | Choline Metabolism | Similar tumor uptake to [¹⁸F]FECh, but [¹⁸F]FECh has more rapid urinary excretion. | nih.govnih.gov |

| [¹⁸F]FDG | Glucose Metabolism | [¹⁸F]FCH shows 2 to 4-fold higher uptake in prostate cancer compared to [¹⁸F]FDG. | nih.gov |

| [¹⁸F]DCFPyL (PSMA-targeted) | Prostate-Specific Membrane Antigen | Higher detection rate for recurrent prostate cancer lesions compared to [¹⁸F]F-choline (64.5% vs. 33.3%). | nih.gov |

| [¹⁸F]Fluciclovine | Amino Acid Transport | Superior overall diagnostic performance and higher detection rate compared to [¹⁸F]fluorocholine in some studies. | mdpi.com |

Advanced Research Methodologies for Fluoroethylcholine Analysis

Chromatographic Techniques for Metabolite Profiling (e.g., HPLC, Ion Exchange Chromatography)

Chromatographic techniques are fundamental to metabolite profiling, allowing for the separation of complex mixtures into individual components. High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IEC) are particularly relevant for the analysis of fluoroethylcholine and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. In the context of fluoroethylcholine, HPLC is crucial for quality control and purity assessment, especially for its radiolabeled forms. For instance, radio-HPLC is employed to determine the radiochemical purity of 18F-Fluoroethylcholine, ensuring that it is free from impurities before its use in imaging studies. researchgate.net The method typically involves a stationary phase, such as a C18 column, and a mobile phase that allows for the separation of the target compound from its potential precursors and degradation products. The retention time of the compound is a key parameter for its identification. researchgate.net

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. purolite.com This technique is highly applicable to the analysis of ionic substances like fluoroethylcholine, which possesses a positively charged quaternary ammonium (B1175870) group. libretexts.org In IEC, a stationary phase with fixed charged groups is used to retain molecules with the opposite charge. libretexts.org For the analysis of a cation like fluoroethylcholine, a cation exchange resin would be employed. The separation is achieved by controlling the ionic strength and/or pH of the mobile phase to elute the bound molecules. purolite.com IEC is a powerful tool for purifying fluoroethylcholine from a reaction mixture and for separating it from its metabolites that may have different charge characteristics.

The following interactive table summarizes key aspects of chromatographic techniques used in the analysis of fluoroethylcholine and related compounds.

| Technique | Principle of Separation | Application in Fluoroethylcholine Analysis | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary phase and a liquid mobile phase. | Quality control, purity assessment, and quantification of fluoroethylcholine and its metabolites. researchgate.netnih.gov | Retention time, mobile phase composition, column type. researchgate.net |

| Ion Exchange Chromatography (IEC) | Reversible interaction between charged molecules and an oppositely charged stationary phase. purolite.com | Purification of fluoroethylcholine, separation of ionic metabolites. libretexts.org | pH, ionic strength of the mobile phase, type of ion exchange resin. purolite.com |

A study on the quality control of 18F-Fluorocholine provides an example of the detailed findings obtained through these chromatographic methods.

| Parameter | Method | Finding |

| Radiochemical Purity | Radio-HPLC | > 99% |

| Relative Retention Time (RRT) | Radio-HPLC | 1.02 |

| Retention Factor (Rf) | Radio-TLC | 0.64 |

Spectroscopic Methods in Mechanistic Elucidation (e.g., NMR for related choline (B1196258) metabolism studies)

Spectroscopic methods are indispensable for elucidating the metabolic pathways and mechanisms of action of compounds like fluoroethylcholine. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been extensively used to study choline metabolism, providing insights that are directly applicable to understanding the fate of fluoroethylcholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. mdpi.com In the context of choline metabolism, 1H and 31P NMR spectroscopy are particularly informative. nih.gov 1H MRS can detect the nine chemically equivalent protons in the choline headgroup, allowing for the non-invasive monitoring of total choline-containing compounds (tCho) in vivo. aacrjournals.orgnih.gov This tCho signal is often elevated in cancerous tissues, reflecting altered membrane metabolism. aacrjournals.org

High-resolution NMR studies on tissue extracts can differentiate between various choline metabolites, such as free choline, phosphocholine (B91661) (PC), and glycerophosphocholine (GPC). nih.govaacrjournals.org By observing the changes in the concentrations of these metabolites over time or in response to stimuli, researchers can elucidate the pathways of choline uptake and metabolism. aacrjournals.org For example, an increase in phosphocholine can indicate an upregulation of choline kinase activity, a key enzyme in choline metabolism. aacrjournals.org These principles can be extended to studies of fluoroethylcholine to track its phosphorylation and incorporation into phospholipids.

The table below details key choline metabolites detectable by NMR and their significance in metabolic studies.

| Metabolite | NMR Nucleus | Significance |

| Total Choline (tCho) | 1H | A composite signal from choline-containing compounds, often elevated in cancer. aacrjournals.org |

| Free Choline (Cho) | 1H | Precursor for phospholipid synthesis. nih.gov |

| Phosphocholine (PC) | 1H, 31P | Product of choline kinase activity; a key intermediate in the Kennedy pathway. nih.govaacrjournals.org |

| Glycerophosphocholine (GPC) | 1H, 31P | A product of phospholipid breakdown. nih.govaacrjournals.org |

Computational Chemistry Approaches to Fluoroethylcholine Reactivity and Interaction

Computational chemistry provides a theoretical framework to predict and understand the chemical behavior of molecules like fluoroethylcholine bromide at an atomic level. walshmedicalmedia.com These methods can complement experimental data by providing insights into reactivity, molecular interactions, and spectroscopic properties.

Computational approaches, such as those based on Density Functional Theory (DFT), can be used to calculate a variety of molecular properties. walshmedicalmedia.com For fluoroethylcholine, these calculations can predict its three-dimensional structure, the distribution of electron density, and its vibrational frequencies. walshmedicalmedia.com This information is valuable for interpreting experimental spectroscopic data and for understanding how the molecule might interact with its biological targets.

Furthermore, computational chemistry can be employed to explore the reaction mechanisms of fluoroethylcholine metabolism. walshmedicalmedia.com For instance, the phosphorylation of fluoroethylcholine by choline kinase can be modeled to understand the energetics of the reaction and the structure of the transition state. These theoretical predictions can help to explain the observed metabolic fate of the compound and can guide the design of new analogs with altered metabolic stability or biological activity. The insights gained from these computational studies can also shed light on the interactions of fluoroethylcholine with transport proteins and enzymes. walshmedicalmedia.com

The following table outlines key molecular properties of fluoroethylcholine that can be investigated using computational chemistry and their significance.

| Property | Computational Method | Significance |

| Molecular Geometry | Energy Minimization (e.g., DFT) | Predicts the most stable 3D structure, which influences biological activity. |

| Electronic Properties | DFT, Ab initio methods | Determines charge distribution, dipole moment, and sites of reactivity. walshmedicalmedia.com |

| Spectroscopic Properties | DFT, Time-Dependent DFT | Predicts NMR chemical shifts and vibrational frequencies to aid in experimental data interpretation. |

| Reaction Energetics | Transition State Theory, DFT | Elucidates the feasibility and mechanism of metabolic reactions like phosphorylation. |

Q & A

Q. Purity Validation :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, comparing peaks to reference spectra of related bromides .

- X-ray Diffraction (XRD) : Validate crystalline structure, as demonstrated for methylammonium bromide .

Basic: How can researchers assess the thermal stability of this compound?

Answer:

Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ or air) is the standard method:

- Procedure : Heat samples at 5–10°C/min to 500°C, monitoring mass loss. Decomposition temperatures (Td) indicate stability thresholds. For methylammonium bromide, Td ≈ 220°C under N₂ .

- Complementary Data : Pair with differential scanning calorimetry (DSC) to detect phase transitions or exothermic degradation .

Advanced: What analytical challenges arise in quantifying trace this compound in biological matrices?

Answer:

Key challenges include matrix interference (e.g., chloride ions) and low detection limits. Methodological solutions:

- Capillary Electrophoresis (CE) : Optimize buffer co-ions (e.g., borate) and pH to resolve bromide from chloride. Use multivariate statistical design to enhance peak resolution .

- Mass Spectrometry (MS) : Employ LC-MS/MS with isotope-labeled internal standards (e.g., ¹⁸F analogs) to improve sensitivity and accuracy .

Note : Discrepancies in bromide quantification across studies (e.g., groundwater analyses) highlight the need for method validation and standardized protocols .

Advanced: How does this compound behave in environmental systems, and what tracer techniques apply?

Answer:

Bromide ions exhibit high solubility and low adsorption in aqueous environments, making them effective hydrological tracers:

- Field Studies : Inject this compound into wetland sediments and monitor breakthrough curves via ion chromatography. Compare with fluorescein or SF₆ tracers to assess transport kinetics .

- Lab Simulations : Use column experiments with synthetic groundwater to measure adsorption coefficients (Kd) and degradation rates under varying pH (4–9) .

Advanced: What methodologies are used to evaluate this compound’s pharmacokinetics in PET imaging?

Answer:

As a choline analog, this compound can be radiolabeled (e.g., with ¹⁸F) for positron emission tomography (PET):

- Radiolabeling : React Fluoroethylcholine with [¹⁸F]fluoride in the presence of Kryptofix 222, followed by HPLC purification .

- In Vivo Studies : Administer tracer doses to animal models and use dynamic PET scans to quantify uptake in target tissues (e.g., brain or tumors). Validate biodistribution via ex vivo gamma counting .

Ethical Considerations : Follow protocols for human subjects, including informed consent and radiation dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.